N-Allyl-2-aminoacetamide hydrochloride
Overview
Description
N-Allyl-2-aminoacetamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
1. Disinfection Byproduct Research
N-Allyl-2-aminoacetamide hydrochloride is relevant in the study of disinfection byproducts, particularly haloacetamides (HAcAms), which are emerging nitrogenous disinfection byproducts (N-DBPs). Research shows that dissolved organic matter (DOM) containing amino acids can be precursors to dichloroacetamide, a commonly identified HAcAm in chlorinated or chloraminated drinking water. This highlights the role of specific amino acids, including this compound, in the formation of these byproducts during water treatment processes (Chu, Gao, Deng, & Krasner, 2010).
2. Chemical Synthesis and Medicinal Chemistry
In chemical synthesis and medicinal chemistry, this compound is a significant compound. It is used in the synthesis of lactams through radical oligomerization processes. This method, involving N-allyl or N-(3-butenyl)iodoacetamides, leads to the formation of delta-lactams or caprolactams, which are key intermediates in the synthesis of various pharmaceuticals and polymers (Liu, Wang, & Li, 2003).
3. Biochemical and Pharmacological Research
This compound is also important in biochemical and pharmacological research. Studies on the hydrolysis of N-substituted amides, such as N-methylacetamide, provide insights into the behavior of similar compounds, including this compound, under high-temperature conditions. This research is critical for understanding the stability and reaction pathways of these compounds in various environments (Duan, Dai, & Savage, 2010).
4. Material Science and Engineering
In the field of material science and engineering, the compound finds applications in the development of new materials. The functionalization of polymers, such as xylans, with thiol-, amine-, or amino acid groups involves compounds like this compound. This process leads to the creation of novel materials with potential applications in medical and biotechnological fields (Pahimanolis, Kilpeläinen, Master, Ilvesniemi, & Seppälä, 2015).
properties
IUPAC Name |
2-amino-N-prop-2-enylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-2-3-7-5(8)4-6;/h2H,1,3-4,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVGBKIILAFGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220029-74-2 | |
Record name | 2-amino-N-(prop-2-en-1-yl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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